Ethyl 2,5-difluoroisonicotinate
Description
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
ethyl 2,5-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |
InChI Key |
OGAODZSFAJEBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Selective Dechlorination Route
One of the primary methods involves starting from 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester, followed by selective catalytic hydrogenation to remove one chlorine atom, yielding ethyl 2-chloro-5-fluoroisonicotinate, which can be further transformed to the difluoro derivative.
Catalysts Used: Lindlar catalyst, Raney nickel, or palladium on carbon (Pd-C) are employed for selective hydrogenation and dechlorination.
Reaction Conditions: The reaction is typically carried out in solvents such as ethanol, ethyl acetate, or tetrahydrofuran (THF) at temperatures ranging from 20 to 50 °C under normal to 5 atm hydrogen pressure.
Additives: Alkaline agents like triethylamine or trimethylamine are added to facilitate selective dechlorination.
Yields: The yield of ethyl 2-chloro-5-fluoroisonicotinate varies depending on the catalyst and conditions, with reported yields of 25% to 43% after purification by column chromatography.
Table 1: Catalytic Hydrogenation Conditions and Yields
Direct Fluorination and Esterification
Another approach involves direct fluorination of isonicotinic acid derivatives followed by esterification to introduce the ethyl ester group. This method uses elemental fluorine diluted with nitrogen gas to moderate the reaction and avoid side products.
Fluorination Conditions: Fluorine gas (5-10% in nitrogen) is bubbled into a stirred solution of the pyridine derivative at temperatures between 0 and 30 °C to maintain solubility and minimize side reactions.
Post-Fluorination Processing: The reaction mixture is acidified (e.g., with concentrated HCl) to precipitate the fluorinated acid, which is then esterified to the ethyl ester.
Advantages: This method allows for the introduction of fluorine atoms even in the presence of electron-withdrawing groups on the pyridine ring, which is challenging for other fluorination reagents.
Limitations: Pyridine derivatives with halogen substitution at the 4-position are generally unstable under these conditions, requiring careful control.
Cross-Coupling and Functional Group Transformations
Recent synthetic strategies involve palladium-catalyzed cross-coupling reactions to assemble complex fluorinated nicotinate derivatives, which can be adapted for this compound synthesis.
Example: Suzuki-Miyaura coupling of 4-bromo-2,5-difluorobenzyl derivatives with ethyl 2-methyl-5-boronate nicotinate analogs, followed by hydrolysis and esterification steps.
Reaction Media: Mixtures of 1,4-dioxane/water or THF/methanol/water are used to optimize solubility and reaction rates.
Yields: High yields (up to 90%) are reported for intermediate esters, with subsequent functionalization steps achieving yields around 94%.
Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Selective dechlorination | Mild conditions, selective | Moderate yield, catalyst cost | 25-43 |
| Direct Fluorination + Esterification | Elemental fluorine gas usage | High fluorination efficiency | Safety concerns, substrate limitations | ~50 (acid), esterification varies |
| Cross-Coupling & Functionalization | Pd-catalyzed coupling, multi-step | High yield, versatile functionalization | Multi-step, requires expensive catalysts | Up to 90 (intermediates) |
Research Findings and Notes
The selective hydrogenation method is well-documented in patents and provides a practical route for industrial synthesis, though yields can be improved by optimizing catalyst loading and reaction time.
Direct fluorination methods offer a one-step fluorination advantage but require stringent control of reaction parameters to avoid side reactions and degradation.
Cross-coupling methods, while more complex, allow for the introduction of diverse substituents and high purity products, making them suitable for advanced pharmaceutical intermediates.
Analytical techniques such as 1H NMR, LC-MS, and TLC are essential for confirming the structure and purity of this compound and its intermediates.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-difluoroisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Ethyl 2,5-difluoroisonicotinol.
Oxidation: 2,5-difluoroisonicotinic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,5-difluoroisonicotinate serves as an important building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity, making it a candidate for developing drugs targeting various diseases, including cancer and infectious diseases. The presence of fluorine can improve the pharmacokinetic properties of potential drug candidates by increasing their metabolic stability and bioavailability.
Case Study: Anticancer Activity
Research has indicated that derivatives of isonicotinic acid exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor cell proliferation. In vitro studies have shown that compounds with similar structures to this compound demonstrate promising results against various cancer cell lines .
Biological Studies
The compound is being explored for its antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells |
Materials Science
In materials science, this compound is being studied for its potential use in creating advanced materials, including polymers and coatings. The unique properties imparted by fluorine atoms can enhance material performance, such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl 2,5-difluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Position and Functional Group Variations
Ethyl 2,5-difluoroisonicotinate belongs to the isonicotinate ester family, characterized by a pyridine ring with ester and fluorine substituents. Key structural analogs include:
Key Observations :
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability compared to bromine .
- Ester Chain Length : Ethyl esters (vs. methyl) may improve lipophilicity and membrane permeability .
- Core Structure : Succinimide derivatives (compounds 1–4) differ fundamentally but share ester functionalities linked to bioactive moieties .
Antimicrobial Activity
While this compound’s antimicrobial data are unavailable, structurally related compounds exhibit potent activity:
Table 1: Minimum Inhibitory Concentrations (MICs) of Succinimide Derivatives
| Compound | E. coli (mg/ml) | S. aureus (mg/ml) | K. pneumoniae (mg/ml) | E. sakazakii (mg/ml) |
|---|---|---|---|---|
| 1 | 0.125 | 0.083 | 0.073 | 0.109 |
| 2 | 0.13 ± 0.00 | 0.08 ± 0.03 | 0.11 ± 0.07 | 0.10 ± 0.02 |
| Ceftazidime (Std.) | 0.00 | 0.015 ± 0.00 | 0.036 ± 0.013 | 0.031 ± 0.00 |
Anthelmintic Activity
Table 2: Anthelmintic Activity of Succinimide Derivatives
| Compound | P. posthuma (Death Time) | A. galli (Death Time) | Albendazole (Std.) |
|---|---|---|---|
| 4 | 12.4 ± 0.5 min | 15.2 ± 0.8 min | 28.7 ± 0.9 min |
| 1 | 14.2 ± 0.3 min | 17.8 ± 0.6 min | - |
Cytotoxicity
Succinimide derivatives exhibit low cytotoxicity (LC₅₀: 280–765 µg/ml) compared to etoposide (LC₅₀: 9.8 µg/ml), indicating safer profiles for therapeutic use .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| This compound | 187.14 | ~1.5 (estimated) | Low aqueous |
| Succinimide derivatives | 300–350 | ~2.0–3.0 | Moderate in DCM |
- Lipophilicity : Ethyl esters (e.g., this compound) may exhibit better tissue penetration than methyl analogs .
Biological Activity
Ethyl 2,5-difluoroisonicotinate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 186.16 g/mol. The presence of two fluorine atoms at the 2 and 5 positions of the nicotinic acid structure contributes to its enhanced lipophilicity and metabolic stability, which are critical for its biological efficacy.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Microwave-Assisted Synthesis : This method involves the reaction of isonicotinic acid derivatives with fluorinated reagents under microwave irradiation, leading to improved yields and reaction times.
- Condensation Reactions : this compound can also be synthesized through condensation reactions with N-ethyl-N,N-diisopropylamine in solvents like N-methylpyrrolidin-2-one.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with fluorinated aromatic rings often demonstrate enhanced binding affinity to biological targets, which may lead to improved efficacy against various pathogens. For instance, derivatives of this compound have been tested for their antimicrobial effects against bacteria and fungi, showing promising results in inhibiting growth .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds similar in structure have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms significantly influences the biological activity of this compound. Research has shown that fluorination can enhance the compound's interaction with specific biological targets. For example:
- Binding Affinity : The presence of fluorine alters the electronic characteristics of the molecule, improving its binding affinity to enzymes and receptors involved in various biological processes .
- Selectivity : Fluorinated compounds often exhibit increased selectivity towards their targets, which is crucial for minimizing side effects in therapeutic applications.
Antiviral Activity
A study exploring similar pyridine derivatives demonstrated a significant improvement in antiviral activity when polar groups were introduced at specific positions on the pyridine ring. For instance, compounds with modifications at the 5-position showed a marked increase in potency against viral targets . This suggests that this compound may also possess antiviral properties worth further investigation.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, including extended half-lives and effective tissue distribution . These findings underscore the importance of conducting comprehensive studies to evaluate the clinical relevance of this compound.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity |
|---|---|---|---|
| This compound | Significant | Moderate | High |
| Methyl 6-(bromomethyl)nicotinate | Moderate | Low | Moderate |
| Dihydroquinazolinone derivatives | High | Significant | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

